molecular formula C10H16FNO2 B13162423 2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid

2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid

Cat. No.: B13162423
M. Wt: 201.24 g/mol
InChI Key: QQVALEBTZLCAGC-UHFFFAOYSA-N
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Description

2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid is a compound that features a piperidine ring substituted with a cyclopropyl group and a fluoroacetic acid moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with 4-piperidone, followed by fluorination and subsequent carboxylation to introduce the fluoroacetic acid group .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, often utilizing catalysts to enhance yield and selectivity. The use of heterogeneous cobalt catalysts based on titanium nanoparticles and melamine has been reported to facilitate acid-free hydrogenation with good yields .

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Cyclopropylamine: A cyclopropyl-substituted amine.

    Fluoroacetic Acid: A fluorinated carboxylic acid.

Uniqueness

2-(1-Cyclopropylpiperidin-4-yl)-2-fluoroacetic acid is unique due to its combination of a piperidine ring, cyclopropyl group, and fluoroacetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C10H16FNO2

Molecular Weight

201.24 g/mol

IUPAC Name

2-(1-cyclopropylpiperidin-4-yl)-2-fluoroacetic acid

InChI

InChI=1S/C10H16FNO2/c11-9(10(13)14)7-3-5-12(6-4-7)8-1-2-8/h7-9H,1-6H2,(H,13,14)

InChI Key

QQVALEBTZLCAGC-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2CCC(CC2)C(C(=O)O)F

Origin of Product

United States

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